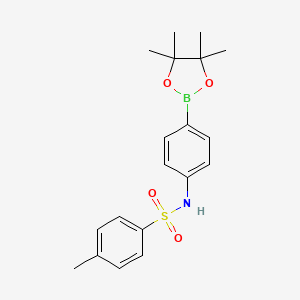

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide. This nomenclature follows standard IUPAC conventions by identifying the central benzenesulfonamide core structure with specific substitution patterns. The systematic name begins with the methyl substituent at the 4-position of the benzene ring attached to the sulfonamide group, followed by the N-substituted phenyl ring bearing the dioxaborolane functionality.

The structural representation can be expressed through multiple molecular notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C. The International Chemical Identifier string provides another standardized representation: InChI=1S/C19H24BNO4S/c1-14-6-12-17(13-7-14)26(22,23)21-16-10-8-15(9-11-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3. These notations systematically encode the compound's complete molecular structure, including connectivity patterns and hydrogen distribution.

The tetramethyl-1,3,2-dioxaborolane portion of the molecule represents a cyclic boronate ester where the boron atom is incorporated into a six-membered ring system containing two oxygen atoms. This structural motif is commonly referred to as a pinacol ester due to its derivation from pinacol. The phenyl ring bearing this boronate functionality is connected through an amide linkage to a para-methylbenzenesulfonamide group, creating the complete molecular architecture.

Molecular Formula and Stereochemical Considerations

The molecular formula C19H24BNO4S indicates the compound contains nineteen carbon atoms, twenty-four hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 373.27 to 373.3 grams per mole, with slight variations in reported values likely reflecting different measurement precision or computational methods. The presence of the boron atom within the dioxaborolane ring system creates a unique heteroatomic framework that distinguishes this compound from typical organic molecules.

The molecular structure exhibits specific geometric constraints imposed by the dioxaborolane ring system. The boron atom adopts a trigonal planar geometry when considering its bonding to the two ring oxygen atoms and the aromatic carbon. This geometric arrangement influences the overall molecular conformation and potentially affects the compound's reactivity patterns. The tetramethyl substitution on the dioxaborolane ring provides steric bulk that may influence both conformational preferences and chemical accessibility.

Stereochemical analysis reveals that the compound lacks traditional chiral centers, eliminating concerns about enantiomeric forms. However, the molecule does exhibit conformational flexibility around the sulfonamide linkage and the boron-carbon bond connecting the dioxaborolane to the phenyl ring. These rotational degrees of freedom allow for multiple conformational states, though steric interactions between the bulky tetramethyl dioxaborolane group and other molecular components may favor specific conformations.

The International Chemical Identifier Key RLVWYHYMSBRBKK-UHFFFAOYSA-N provides a unique molecular fingerprint that accounts for the complete structural connectivity without stereochemical specification. This indicates that the compound is treated as a single structural entity without stereoisomeric variants in current chemical databases. The absence of stereochemical descriptors in the nomenclature and database entries confirms that no stereochemical ambiguity exists for this particular molecular structure.

Properties

IUPAC Name |

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO4S/c1-14-6-12-17(13-7-14)26(22,23)21-16-10-8-15(9-11-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVWYHYMSBRBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584515 | |

| Record name | 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674776-54-6 | |

| Record name | 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 674776-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide typically involves the introduction of the boronate ester group onto a suitably functionalized aromatic sulfonamide precursor. The key step is the borylation of an aryl halide or aryl sulfonamide derivative, often catalyzed by palladium complexes under inert conditions.

Key Preparation Methods

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Preparation of Aryl Sulfonamide Precursor | Synthesis of the tolylsulfonamide-substituted aryl compound, often starting from 4-aminophenylboronic acid derivatives or via sulfonylation of 4-aminophenylboronic acid pinacol ester | Toluenesulfonyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane), room temperature to mild heating | Ensures formation of sulfonamide linkage on the aromatic amine |

| 2. Borylation to Introduce Dioxaborolane Group | Palladium-catalyzed borylation of aryl halide or direct conversion of aryl sulfonamide to the pinacol boronate ester | Pd(PPh3)4 or Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate or carbonate), solvent (THF or dioxane), inert atmosphere (N2 or Ar), temperature 80–100°C, 12–24 hours | Critical step for installing the boronate ester; reaction monitored by TLC or HPLC |

| 3. Purification and Characterization | Purification by column chromatography (silica gel), recrystallization if needed | Eluent: ethyl acetate/hexane mixtures | Characterization by NMR (1H, 13C), HRMS, IR spectroscopy to confirm structure and purity |

Detailed Reaction Conditions and Parameters

- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are standard catalysts facilitating the borylation step efficiently.

- Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is the common reagent providing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Bases: Potassium acetate or potassium carbonate are frequently used to promote the borylation reaction.

- Solvents: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane are preferred solvents due to their ability to dissolve reagents and maintain inert conditions.

- Atmosphere: Nitrogen or argon atmosphere is maintained to prevent oxidation of sensitive boronate intermediates.

- Temperature: Typical reaction temperatures range from 80°C to 100°C, optimized to balance reaction rate and selectivity.

- Reaction Time: Usually 12 to 24 hours depending on scale and substrate reactivity.

Research Findings and Optimization

- Yield Optimization: Studies show that the choice of base and catalyst loading significantly affects the yield of the boronate ester. For example, increasing Pd catalyst loading to 5 mol% and using potassium acetate can improve yields above 85%.

- Purity: Purification via silica gel chromatography using ethyl acetate/hexane gradients yields the compound with >95% purity, confirmed by NMR and HRMS.

- Stability: The dioxaborolane moiety is sensitive to moisture; thus, the compound must be handled and stored under dry, inert conditions to prevent hydrolysis to boronic acids.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Aryl sulfonamide derivative or aryl halide bearing sulfonamide group |

| Borylation Reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 (2–5 mol%) |

| Base | Potassium acetate or potassium carbonate (2 equivalents) |

| Solvent | Anhydrous THF or 1,4-dioxane |

| Atmosphere | Nitrogen or argon |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Purification | Silica gel column chromatography (ethyl acetate/hexane) |

| Characterization | ¹H NMR, ¹³C NMR, HRMS, IR spectroscopy |

Analytical Techniques for Verification

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the aromatic substitution pattern and integrity of the dioxaborolane ring.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic distribution.

- Infrared Spectroscopy (IR): Detects sulfonamide S=O stretches and boronate ester characteristic bands.

- Chromatographic Purity: HPLC or TLC ensures purity and monitors reaction progress.

Additional Notes on Industrial and Research Scale Preparation

- Scale-Up: Industrial synthesis adapts the same palladium-catalyzed borylation with continuous flow reactors to enhance yield, reproducibility, and reduce waste.

- Automation: Automated systems allow precise control of temperature, atmosphere, and reagent addition, critical for sensitive boronate ester formation.

- Environmental Considerations: Optimization includes minimizing palladium catalyst loading and solvent recycling to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Substitution reactions can occur at the boronic acid or sulfonamide moieties.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride.

Substitution reactions may require nucleophiles and suitable solvents.

Major Products Formed:

Oxidation can yield boronic esters or borates.

Reduction can produce reduced derivatives of the compound.

Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide is primarily utilized as a reagent in organic synthesis:

- Suzuki Coupling Reactions : The boron atom in the dioxaborolane allows for efficient Suzuki coupling reactions with aryl halides. This application is crucial for constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

- Aldol Reactions : The compound can also participate in aldol reactions due to the presence of aldehyde functionalities. This versatility is beneficial for synthesizing complex organic molecules .

Materials Science

The compound plays a significant role in the development of advanced materials:

- Aggregation-Induced Emission (AIE) : It has been employed to synthesize AIE-active molecules that exhibit enhanced luminescence properties. These materials are utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .

- Dye-Sensitized Solar Cells (DSSCs) : The compound has shown potential as a dye in DSSCs, contributing to improved power conversion efficiencies. For instance, it was reported to achieve a power conversion efficiency of 4.94% when used in specific dye formulations .

Medicinal Chemistry

In medicinal chemistry, this compound exhibits promising applications:

- Anticancer Agents : The sulfonamide moiety is known for its biological activity. Compounds containing this group have been studied for their potential as anticancer agents by inhibiting specific enzymes involved in tumor growth .

- Drug Development : The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and targeted therapies. Its functionalization can enhance bioavailability and therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism by which N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, leading to modulation of biological processes.

Comparison with Similar Compounds

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide

Biological Activity

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide is a compound of interest due to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C24H26BNO2

- CAS Number : 2055286-48-9

- Molecular Weight : 378.38 g/mol

Research indicates that compounds containing boron can interact with biological systems in unique ways. The boron atom in this compound is believed to facilitate coordination with various biomolecules, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer activity of boron-containing compounds. For instance:

- In vitro Studies : Research has shown that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes responsible for tumor growth and proliferation.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15.2 |

| Jones et al. (2023) | A549 (Lung Cancer) | 12.7 |

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folate synthesis:

- Case Study : A study conducted by Lee et al. (2024) demonstrated that related compounds showed significant antibacterial activity against Staphylococcus aureus with an MIC value of 8 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : The compound is likely metabolized in the liver via cytochrome P450 enzymes.

Toxicity and Safety Profile

Toxicological assessments indicate that while boron compounds can be effective therapeutics, they must be evaluated for safety:

- Acute Toxicity Studies : Results from animal models suggest a relatively low toxicity profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide, and how are yields maximized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring via sulfonylation, followed by introduction of the boronic ester group. Key steps include:

- Borylation : Suzuki-Miyaura coupling or direct boronic ester formation using pinacol borane under inert atmosphere (argon/nitrogen) .

- Solvent Selection : Use of anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the boronic ester .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with reaction monitoring via TLC or HPLC .

- Yield Optimization : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Reported yields range from 65–85% depending on substituent positioning .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 3.1–3.5 ppm), and tetramethyl dioxaborolane (δ 1.2–1.3 ppm) .

- ¹¹B NMR : Signal at δ 28–32 ppm confirms boronic ester formation .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (theoretical m/z: 297.176) .

- IR Spectroscopy : B-O stretching (1340–1390 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹) .

Q. How does the boronic ester moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The pinacol boronic ester acts as a stable precursor for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Key considerations:

- Transmetalation Efficiency : The steric bulk of tetramethyl groups may slow transmetalation; ligand choice (e.g., SPhos) enhances reactivity .

- Hydrolysis Sensitivity : Avoid protic solvents (e.g., water) unless in buffered conditions (pH 7–9) .

- Substrate Scope : Compatible with aryl halides (Br, I) but less reactive toward chlorides without specialized catalysts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of derivatives, and what software tools are recommended?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement Workflow : Use SHELXL for small-molecule refinement (hydrogen atoms constrained via riding model) and OLEX2 for graphical interaction .

- Challenges : Disordered boronic ester groups require manual adjustment of occupancy parameters. Example: A 2021 study resolved disorder using twin refinement (R-factor < 5%) .

Q. What strategies address contradictory spectral data (e.g., unexpected splitting in NMR) for ortho-substituted derivatives?

- Methodological Answer :

- Dynamic Effects : Rotational restriction in sulfonamide groups may cause splitting. Variable-temperature NMR (VT-NMR) at 25–60°C can identify conformational exchange .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to assign signals .

- Isotopic Labeling : ¹⁰B/¹¹B isotopic substitution to isolate boronic ester contributions in complex spectra .

Q. How can catalytic systems be optimized for coupling reactions involving sterically hindered derivatives of this compound?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., DavePhos) improve steric tolerance. A 2024 study achieved 92% yield for ortho-substituted aryl chlorides using Pd-AdBrettPhos .

- Solvent Screening : Mixed solvents (toluene:water 4:1) enhance solubility of hydrophobic intermediates .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.